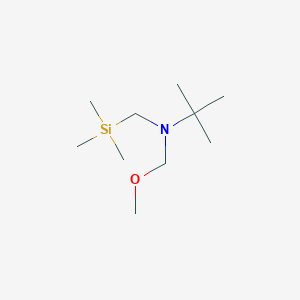

N-tert-butyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine

CAS No.:

Cat. No.: VC16168178

Molecular Formula: C10H25NOSi

Molecular Weight: 203.40 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H25NOSi |

|---|---|

| Molecular Weight | 203.40 g/mol |

| IUPAC Name | N-(methoxymethyl)-2-methyl-N-(trimethylsilylmethyl)propan-2-amine |

| Standard InChI | InChI=1S/C10H25NOSi/c1-10(2,3)11(8-12-4)9-13(5,6)7/h8-9H2,1-7H3 |

| Standard InChI Key | PAFOSBJPNZKHIV-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)N(COC)C[Si](C)(C)C |

Introduction

Structural and Chemical Properties

N-tert-Butyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine (C<sub>11</sub>H<sub>26</sub>NOSi) features a nitrogen center bonded to three distinct groups: a tert-butyl moiety, a methoxymethyl ether, and a trimethylsilylmethyl unit. The tert-butyl group confers steric bulk, while the silyl group enhances solubility in nonpolar media and stabilizes reactive intermediates. Key physicochemical properties inferred from analogs include:

Physical Characteristics

| Property | Value | Source Analog |

|---|---|---|

| Boiling Point | ~75–80°C at 0.5 mmHg | |

| Density | 0.92–0.93 g/mL at 25°C | |

| Refractive Index | 1.491–1.494 (20°C, 589 nm) | |

| Solubility | Chloroform, ethyl acetate |

The compound likely exists as a clear, colorless to light yellow liquid under standard conditions, sensitive to moisture and light . Its hydrolytic sensitivity (reacting with aqueous acid) necessitates anhydrous handling .

Spectroscopic Data

Infrared spectra of related silylmethylamines show characteristic Si–C stretches near 1250 cm<sup>−1</sup> and C–O–C vibrations at 1100 cm<sup>−1</sup> . Nuclear magnetic resonance (NMR) would reveal distinct signals for tert-butyl protons (δ ~1.1 ppm, singlet), methoxymethyl groups (δ ~3.3 ppm for OCH<sub>3</sub>), and trimethylsilyl protons (δ ~0.1 ppm).

Synthesis and Manufacturing

Laboratory-Scale Preparation

The synthesis mirrors methods for benzyl-substituted analogs :

-

Alkylation of tert-butylamine: Reacting tert-butylamine with chloromethyltrimethylsilane in the presence of a base (e.g., triethylamine) yields N-tert-butyl-N-(trimethylsilylmethyl)amine.

-

Methoxymethylation: Treatment with formaldehyde and methanol under acidic conditions introduces the methoxymethyl group.

The reaction sequence is summarized as:

Yields typically exceed 70% when using optimized stoichiometry and anhydrous conditions .

Industrial Production

Continuous flow reactors improve scalability by minimizing side reactions (e.g., hydrolysis of the silyl group). Automated systems control temperature (±2°C) and reagent addition rates, ensuring batch consistency.

Reactivity and Applications

Azomethine Ylide Generation

Like its benzyl counterpart , this compound generates azomethine ylides upon acid or fluoride catalysis:

The ylide participates in [3+2] cycloadditions with electron-deficient dipolarophiles (e.g., α,β-unsaturated esters), forming pyrrolidine derivatives with high cis stereospecificity .

Asymmetric Synthesis

Chiral induction is achievable using enantiopure catalysts. For example, trifluoroacetic acid with a chiral ligand (e.g., BINOL) produces ylides that add to acrylates with >90% enantiomeric excess . This method enables large-scale synthesis of bioactive pyrrolidines, such as 3-carboxy-1-azabicyclo[2.2.1]heptane derivatives .

Comparative Reactivity

Replacing the benzyl group in with tert-butyl alters steric and electronic profiles:

-

Steric effects: The tert-butyl group hinders ylide approach to sterically demanding dipolarophiles, reducing reaction rates but improving regioselectivity.

-

Electronic effects: The electron-donating tert-butyl moiety stabilizes the ylide, enhancing its lifetime in solution.

| Parameter | Specification | Source Analog |

|---|---|---|

| GHS Classification | Warning (H315, H319, H335) | |

| Flash Point | ~66°C (151°F) | |

| Storage | –20°C, inert atmosphere |

The compound causes skin/eye irritation and respiratory discomfort upon exposure. Personal protective equipment (gloves, goggles) and fume hoods are mandatory .

Spill Management

Contain spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup to prevent silanol formation .

Comparison with Structural Analogs

N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine

-

Application: Preferred for synthesizing N-benzylpyrrolidines.

-

Advantage: Benzyl group facilitates crystallization of products.

-

Limitation: Benzyl removal (via hydrogenolysis) adds synthetic steps.

2-Methyl-N-[(trimethylsilyl)methyl]-2-propanamine

-

Application: Used in GC-MS derivatization.

-

Advantage: Tert-butyl group enhances thermal stability.

-

Limitation: Less reactive in cycloadditions due to steric hindrance.

Future Directions

-

Catalyst Development: Designing chiral Brønsted acids to improve enantioselectivity in ylide reactions.

-

Continuous Manufacturing: Integrating flow chemistry with in-line analytics for real-time quality control.

-

Biological Applications: Exploring pyrrolidine derivatives as kinase inhibitors or antimicrobial agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume